molecular formula C11H10ClN3OS2 B490755 N-(5-((3-chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)acetamide CAS No. 333459-59-9

N-(5-((3-chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)acetamide

Cat. No. B490755
CAS RN: 333459-59-9
M. Wt: 299.8g/mol
InChI Key: BVUSWUOQBXRTGR-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound would likely include a thiadiazole ring attached to a benzyl group via a sulfur atom. The benzyl group would be substituted with a chlorine atom .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions. For example, the chlorine atom on the benzyl group could potentially be replaced through nucleophilic substitution reactions .

Future Directions

The future research directions for this compound could potentially involve exploring its biological activities, given the known activities of other thiadiazole derivatives . Additionally, further studies could be conducted to optimize its synthesis process and explore its chemical reactivity .

properties

IUPAC Name

N-[5-[(3-chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClN3OS2/c1-7(16)13-10-14-15-11(18-10)17-6-8-3-2-4-9(12)5-8/h2-5H,6H2,1H3,(H,13,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVUSWUOQBXRTGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=NN=C(S1)SCC2=CC(=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClN3OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-((3-chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)acetamide

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